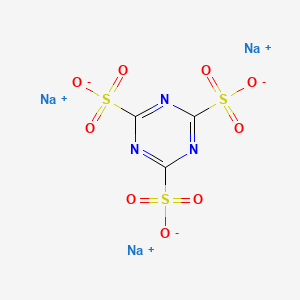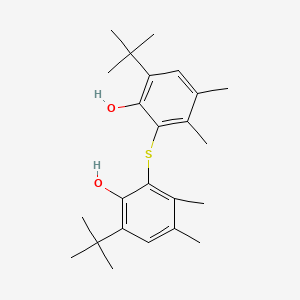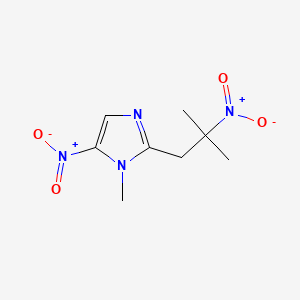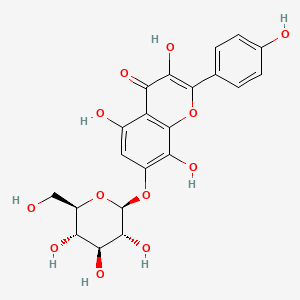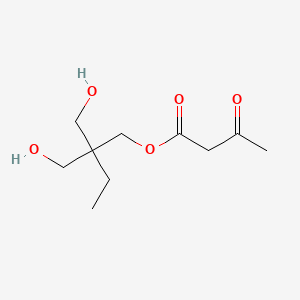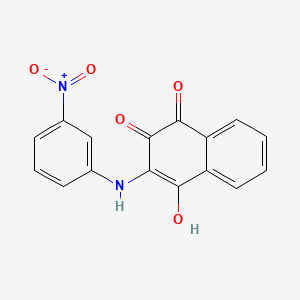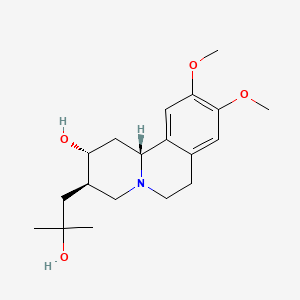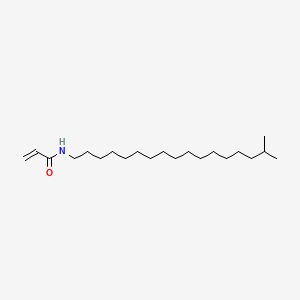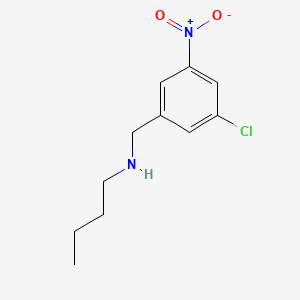
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is a heterocyclic compound that contains selenium and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one typically involves the cyclization of appropriate precursors containing selenium and sulfur. One common method involves the reaction of selenophenol with a suitable thioketone under controlled conditions to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenol form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized benzothiopyran derivatives .
Applications De Recherche Scientifique
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as an anticancer agent, given the known biological activity of selenium-containing compounds.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one exerts its effects is related to its ability to interact with biological molecules. Selenium atoms within the compound can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Selenopheno(3,2-g)-1-benzothiopyran-2-one
- 2H-Chromeno(3,2-g)-1-benzothiopyran-2-one
- 2H-Thiopheno(3,2-g)-1-benzothiopyran-2-one
Uniqueness
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs. Selenium’s ability to participate in redox reactions and form stable bonds with biological molecules makes this compound particularly interesting for research and potential therapeutic applications .
Propriétés
Numéro CAS |
143810-62-2 |
|---|---|
Formule moléculaire |
C11H6OSSe |
Poids moléculaire |
265.20 g/mol |
Nom IUPAC |
selenopheno[3,2-g]thiochromen-2-one |
InChI |
InChI=1S/C11H6OSSe/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |
Clé InChI |
WMQXBAYFXCMDEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)SC2=CC3=C(C=C[Se]3)C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


